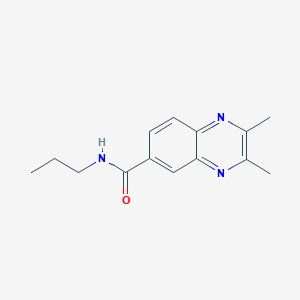
N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide, commonly referred to as CM156, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CM156 belongs to the class of pyrrole-2-carboxamide compounds, which have been known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用机制
The exact mechanism of action of CM156 is not fully understood. However, studies have suggested that CM156 may exert its anti-tumor effects by targeting multiple signaling pathways involved in cancer cell growth and survival. For example, CM156 has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a critical role in cancer cell survival. In addition, CM156 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CM156 has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that CM156 can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, CM156 has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the degradation of extracellular matrix and the migration of cancer cells.
实验室实验的优点和局限性
One of the major advantages of CM156 is its potent anti-tumor activity against a wide range of cancer cell lines. In addition, CM156 exhibits low toxicity, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of CM156 is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the study of CM156. One potential direction is to investigate the synergistic effects of CM156 with other anti-cancer agents, such as chemotherapy drugs. In addition, further studies are needed to elucidate the exact mechanism of action of CM156 and to identify potential biomarkers that can be used to predict response to CM156 treatment. Finally, the development of more water-soluble formulations of CM156 may increase its potential for clinical use.
Conclusion:
In conclusion, CM156 is a novel compound that exhibits potent anti-tumor activity against a wide range of cancer cell lines. Although the exact mechanism of action of CM156 is not fully understood, studies have suggested that it may exert its anti-tumor effects by targeting multiple signaling pathways involved in cancer cell growth and survival. Further preclinical and clinical studies are needed to fully evaluate the potential therapeutic applications of CM156.
合成方法
The synthesis of CM156 involves a multi-step process that includes the condensation of 2-chloro-4-methylbenzaldehyde and methylamine to form 2-chloro-4-methyl-N-methylbenzylideneamine. The subsequent reaction of this intermediate with ethyl acetoacetate leads to the formation of ethyl 2-chloro-4-methyl-N-methylphenylpyrrole-2-carboxylate. Finally, the ester group is hydrolyzed to form CM156.
科学研究应用
CM156 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that CM156 exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, CM156 has been shown to inhibit cancer cell migration and invasion, which are critical steps in the metastasis of cancer cells.
属性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-5-6-11(10(14)8-9)15-13(17)12-4-3-7-16(12)2/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHJMBNNQJIUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-1-methylpyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Ethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510771.png)



![1-[3-(Azepan-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510798.png)
![N,2,2-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B7510804.png)
![(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510809.png)
![3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7510816.png)



![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)
